![molecular formula C16H14O2 B14296293 1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene CAS No. 112232-38-9](/img/structure/B14296293.png)
1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a buta-1,2-diene moiety linked to two benzene rings via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-1,2-diene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted diene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives with reduced diene moiety.
Substitution: Halogenated benzene derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of quinones through the transfer of oxygen atoms. In reduction reactions, the diene moiety is hydrogenated, resulting in the addition of hydrogen atoms to the carbon-carbon double bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Buta-1,3-diene-1,4-diylbis(oxy)]dibenzene: Similar structure but with a different diene configuration.
1,1’-[Buta-1,2-diylbis(oxy)]dibenzene: Lacks the diene moiety, resulting in different chemical properties.
1,1’-[Buta-1,4-diylbis(oxy)]dibenzene: Different connectivity of the buta moiety.
Uniqueness
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is unique due to its specific diene configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the diene moiety allows for unique chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
112232-38-9 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
InChI |
InChI=1S/C16H14O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
Clave InChI |
MUYSPONBKJKLGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC=C=COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


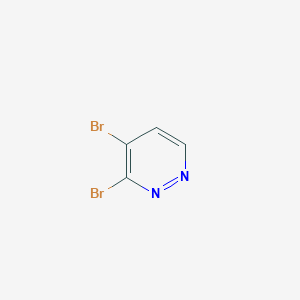
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
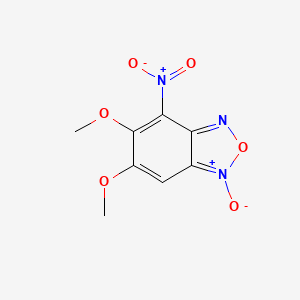

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
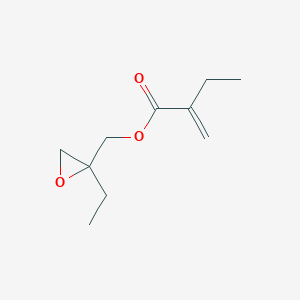


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
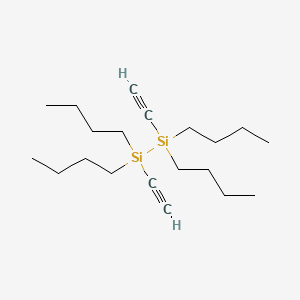
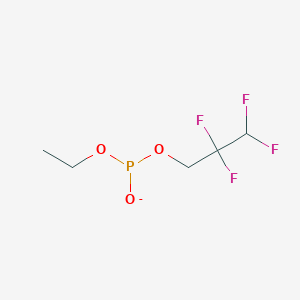
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
